Bis(pentamethylcyclopentadienyl)osmium(II)
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Overview
Description
Bis(pentamethylcyclopentadienyl)osmium(II), also known as decamethylosmocene, is a chemical compound with the molecular formula Os(C₅(CH₃)₅)₂. It is a metallocene complex where osmium is sandwiched between two pentamethylcyclopentadienyl ligands. This compound is of interest due to its unique structural and electronic properties, making it valuable in various scientific research applications .
Mechanism of Action
Mode of Action
It’s known to be a reactant for the synthesis of various compounds such as bimetallic manganese tricarbonyl-capped metallocenes and 30-electron triple-decker complexes of iron group metals .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Biochemical Analysis
Biochemical Properties
Bis(pentamethylcyclopentadienyl)osmium(II) plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of bimetallic manganese tricarbonyl-capped metallocenes and 30-electron triple-decker complexes of iron group metals . These interactions are crucial for understanding the catalytic properties and reactivity of Bis(pentamethylcyclopentadienyl)osmium(II) in different biochemical contexts.
Cellular Effects
The effects of Bis(pentamethylcyclopentadienyl)osmium(II) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bis(pentamethylcyclopentadienyl)osmium(II) can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, Bis(pentamethylcyclopentadienyl)osmium(II) exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action . These interactions are critical for its role as a catalyst in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(pentamethylcyclopentadienyl)osmium(II) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Bis(pentamethylcyclopentadienyl)osmium(II) remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of Bis(pentamethylcyclopentadienyl)osmium(II) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur . Understanding the dosage-dependent effects of Bis(pentamethylcyclopentadienyl)osmium(II) is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
Bis(pentamethylcyclopentadienyl)osmium(II) is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic diseases.
Transport and Distribution
The transport and distribution of Bis(pentamethylcyclopentadienyl)osmium(II) within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how Bis(pentamethylcyclopentadienyl)osmium(II) exerts its effects at the cellular level.
Subcellular Localization
Bis(pentamethylcyclopentadienyl)osmium(II) exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Bis(pentamethylcyclopentadienyl)osmium(II) is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)osmium(II) can be synthesized through the reaction of osmium tetroxide with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the metallocene complex .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis(pentamethylcyclopentadienyl)osmium(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or halogens for oxidation reactions, and reducing agents such as hydrogen or hydrides for reduction reactions. Substitution reactions often require specific ligands and may be facilitated by catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield osmium(VI) complexes, while substitution reactions can produce a variety of osmium-containing compounds with different ligands .
Scientific Research Applications
Bis(pentamethylcyclopentadienyl)osmium(II) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)osmium(II): Similar structure but with cyclopentadienyl ligands instead of pentamethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl)ruthenium(II): Similar structure but with ruthenium instead of osmium.
Bis(pentamethylcyclopentadienyl)iridium(II): Similar structure but with iridium instead of osmium.
Uniqueness
Bis(pentamethylcyclopentadienyl)osmium(II) is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the osmium center. This makes it particularly useful in catalytic applications where stability and reactivity are crucial .
Biological Activity
Bis(pentamethylcyclopentadienyl)osmium(II), commonly referred to as (C5Me5)2Os, is a notable organometallic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Bis(pentamethylcyclopentadienyl)osmium(II) is characterized by its unique structure, which consists of two pentamethylcyclopentadienyl ligands coordinated to an osmium center. The structure can be represented as follows:
This configuration enhances the lipophilicity and stability of the compound, which are critical factors influencing its biological interactions.
Biological Activity Overview
The biological activity of (C5Me5)2Os has been primarily investigated in the context of cancer therapy. Key findings include:
- Anticancer Activity : Studies have demonstrated that (C5Me5)2Os exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that it effectively inhibits the proliferation of human cancer cells, with IC50 values comparable to or lower than those of established chemotherapeutics like cisplatin .
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Mechanisms of Action : The mechanisms underlying the anticancer activity of (C5Me5)2Os involve several pathways:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells by increasing ROS levels, leading to apoptosis .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting tumor growth .
- DNA Interaction : There is evidence suggesting that (C5Me5)2Os may interact with DNA or RNA, disrupting cellular functions and promoting cytotoxicity .
Table 1: Summary of Biological Activity Studies
Detailed Research Findings
- Cytotoxicity Assessment : In a study assessing various osmium complexes, including (C5Me5)2Os, it was found to possess moderate to high cytotoxicity against ovarian cancer and pancreatic adenocarcinoma cell lines. The best-performing osmium complex had an IC50 value as low as 0.70 µM, indicating potent activity compared to traditional agents .
- Mechanistic Insights : The studies indicate that the cytotoxic effects are largely mediated through oxidative stress pathways. Specifically, the generation of ROS was linked to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
- Comparative Analysis : When compared to other metal complexes such as ruthenium and iridium derivatives, (C5Me5)2Os showed superior or comparable efficacy against specific cancer types while exhibiting lower toxicity towards non-cancerous cells .
Properties
CAS No. |
100603-32-5 |
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Molecular Formula |
C20H30Os |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
osmium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
YDLRHWLCYHBMBA-UHFFFAOYSA-N |
SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Os] |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Os+2] |
Origin of Product |
United States |
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